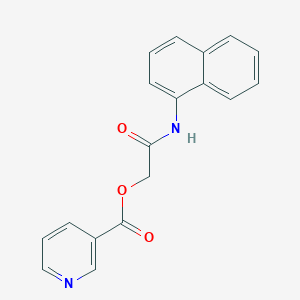
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a potent agonist of the G protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue and immune cells. Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester exerts its effects through the activation of GPR109A, which is primarily expressed in adipose tissue and immune cells. GPR109A activation leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of AMP-activated protein kinase (AMPK), which plays a key role in the regulation of cellular energy metabolism. AMPK activation leads to the inhibition of mammalian target of rapamycin (mTOR) signaling, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
实验室实验的优点和局限性
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several advantages for lab experiments. It is a potent and selective agonist of GPR109A, which allows for the specific activation of this receptor in cells and tissues. It is also stable and can be easily synthesized in the laboratory. However, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several potential future directions for research. One area of research is the development of more potent and selective agonists of GPR109A for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester. Additionally, the use of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
合成方法
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylamine with chloroacetyl chloride to form chloroacetamido-2-naphthalene, which is then reacted with nicotinic acid to form nicotinic acid naphthalen-1-ylcarbamoyl chloride. Finally, the esterification of nicotinic acid naphthalen-1-ylcarbamoyl chloride with methanol yields nicotinic acid naphthalen-1-ylcarbamoylmethyl ester.
科学研究应用
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In inflammation research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.
属性
产品名称 |
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC 名称 |
[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)14-7-4-10-19-11-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,21) |
InChI 键 |
DHSQRBDXIPHYSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3 |
溶解度 |
42.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



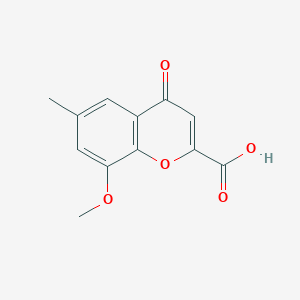
![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)
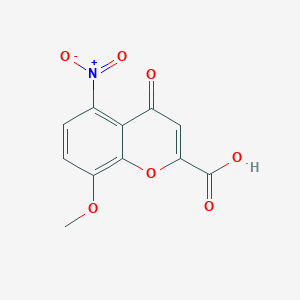
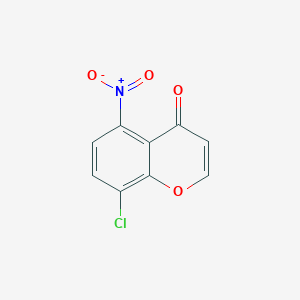
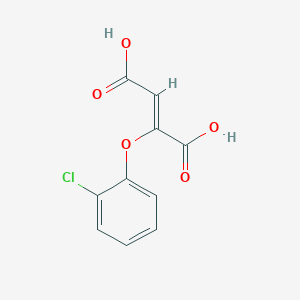
![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
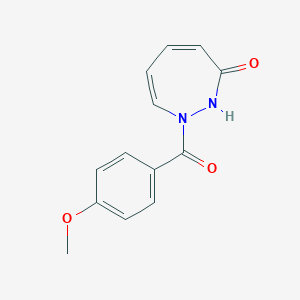
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)